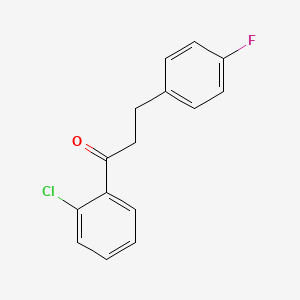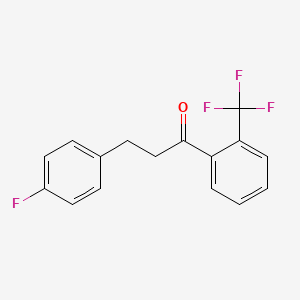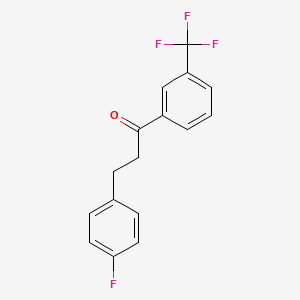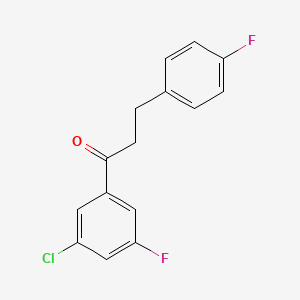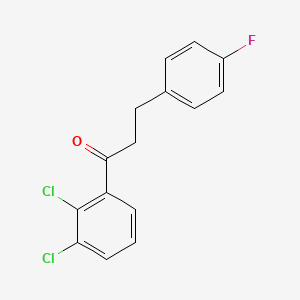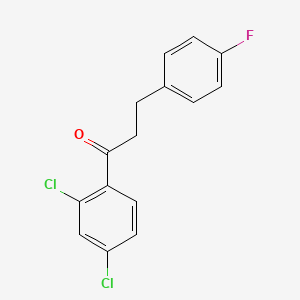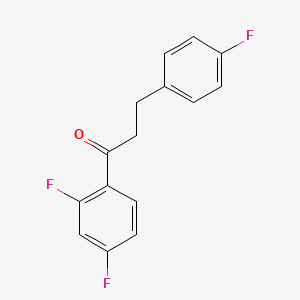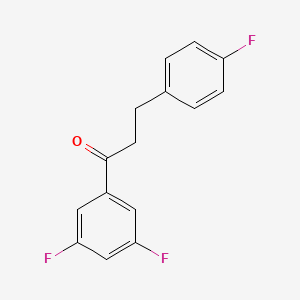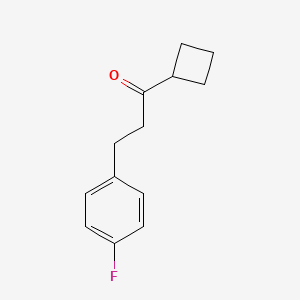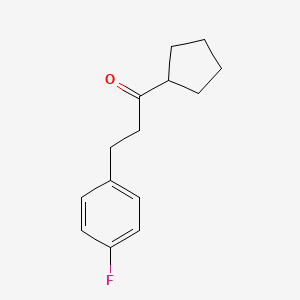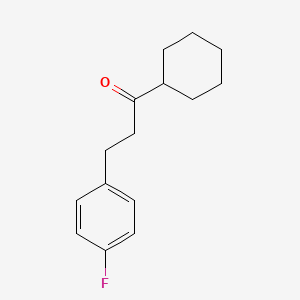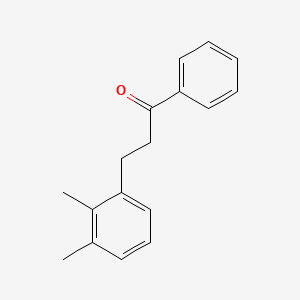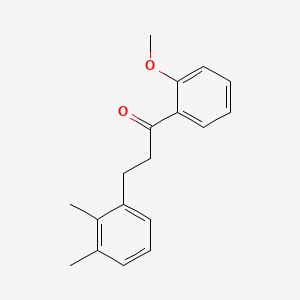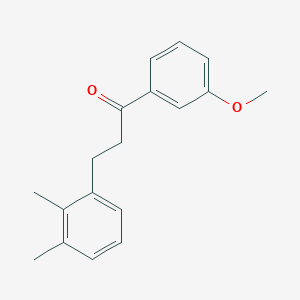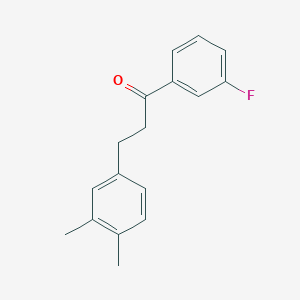
3-(3,4-Dimethylphenyl)-3'-fluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone” likely belongs to the class of organic compounds known as phenylpropanoids. These are organic compounds containing a phenylpropanoid moiety, which consists of a phenyl group substituted at the third carbon by a propane moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic substitution, nucleophilic addition, or electrophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the phenyl group) attached to a three-carbon chain (from the propiophenone group), with various substitutions at specified positions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions typical of aromatic compounds and ketones, such as electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, or reduction of the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on similar compounds .Wissenschaftliche Forschungsanwendungen
Fluorination and Kinetics
- The fluorination process of alkyl-substituted phenols, including 3,4-dimethylphenol, involves the use of N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salt analogues. This results in the formation of 4-fluoro-3,4-dialkylcyclohexa-2,5-dienone derivatives through an addition-elimination process, as well as 2-fluoro- and 6-fluoro-3,4-dialkylphenol derivatives via substitution reactions. The transformation type is independent of the structure of starting material and reagent, while these parameters are important for the regioselectivity of the substitution reaction (Jereb, Zupan, & Stavber, 2004).
Luminescence Sensing
- Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrate selective sensitivity to benzaldehyde-based derivatives. These frameworks, including 3,4-dimethylphenyl, are potential fluorescence sensors for these chemicals (Shi et al., 2015).
Polymer Research
- Aromatic copolyethers containing 1,3,4-oxadiazole rings and phthalide groups were prepared, including 3,4-dimethylphenol variants. These polymers exhibit high thermal stability, with decomposition temperatures above 400°C, and are easily soluble in polar solvents. They can be cast into thin flexible films and display electrical insulating properties (Hamciuc, Hamciuc, Ipate, & Okrasa, 2008).
Polymorphs and Solvates
- Research on bis-phenols, including 4-[(2-fluorophenyl)(4-hydroxy-3,5-dimethyl phenyl)methyl]-2,6 dimethylphenol, reveals polymorphs and solvates with different stoichiometry and crystal densities. These findings are crucial for understanding the self-assembly and crystal packing of these compounds (Nath & Baruah, 2013).
Electroactive Polymer Research
- 3,5-Dimethylthiophenol and bis(3,5-dimethylphenyl) disulphide were electro-oxidatively polymerized to form poly(2,6-dimethylphenylene sulphide). This polymer has semi-conductivity and electrochemical response, making it significant in the field of electroactive materials (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).
Nitration and Rearomatization
- Nitration of 3,4-dimethylacetophenone leads to the formation of various nitro derivatives. The rearomatization process under acidic conditions is crucial for understanding the chemical behavior of such compounds (Fischer, Greig, & Röderer, 1975).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-6-7-14(10-13(12)2)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJWTKPPBNXXKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644841 |
Source


|
| Record name | 3-(3,4-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-3'-fluoropropiophenone | |
CAS RN |
898779-26-5 |
Source


|
| Record name | 1-Propanone, 3-(3,4-dimethylphenyl)-1-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

